molecular formula C19H21N7O2 B2622147 4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097930-93-1

4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2622147
CAS No.: 2097930-93-1
M. Wt: 379.424
InChI Key: LHZSULUASNANOV-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and a piperidine ring linked to a tetrazole moiety

Preparation Methods

The synthesis of 4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrimidine derivative with a piperidine precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the tetrazole moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which may be facilitated by acidic or basic conditions.

Scientific Research Applications

4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology to study cellular processes and pathways, often through the use of labeled derivatives.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar compounds to 4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine include:

    4,6-dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but with a mercapto group instead of the piperidine-tetrazole moiety.

    1,3-dimethyl-2-imidazolidinone: Although structurally different, this compound shares some chemical properties and is used in similar applications.

    2,4-dihydroxyquinoline: This compound has a quinoline core and is studied for its biological activities, similar to the pyrimidine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-13-9-14(2)22-19(21-13)28-17-7-4-8-25(11-17)18(27)15-5-3-6-16(10-15)26-12-20-23-24-26/h3,5-6,9-10,12,17H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZSULUASNANOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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